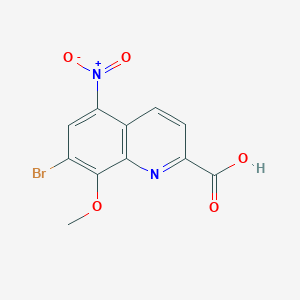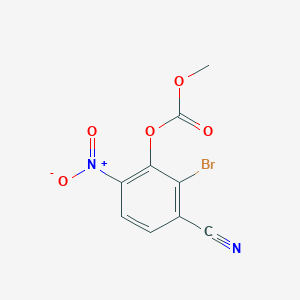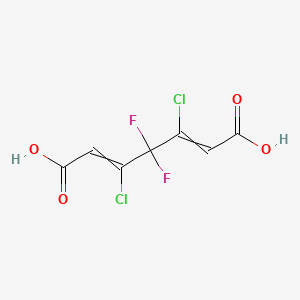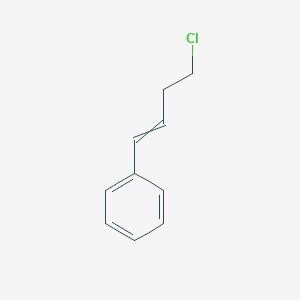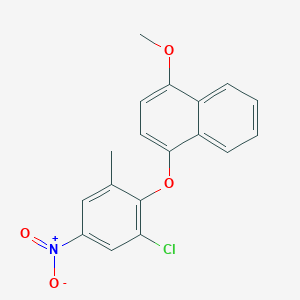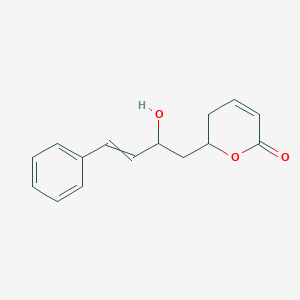
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one is an organic compound that belongs to the class of pyranones This compound is characterized by a pyran ring fused with a butenyl group and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one can be achieved through several synthetic routes. One common method involves the condensation of a phenyl-substituted aldehyde with a butenyl-substituted ketone in the presence of a base catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and requires careful control of the reaction time to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced monitoring systems ensures consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the butenyl group can be reduced to form a saturated alkyl chain.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of saturated alkyl chains.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
6-(2-Hydroxy-4-phenylbut-3-en-1-yl)-5,6-dihydro-2H-pyran-2-one: shares structural similarities with other pyranone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
94480-53-2 |
|---|---|
Fórmula molecular |
C15H16O3 |
Peso molecular |
244.28 g/mol |
Nombre IUPAC |
2-(2-hydroxy-4-phenylbut-3-enyl)-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C15H16O3/c16-13(10-9-12-5-2-1-3-6-12)11-14-7-4-8-15(17)18-14/h1-6,8-10,13-14,16H,7,11H2 |
Clave InChI |
VKRJUPIDWSWXJZ-UHFFFAOYSA-N |
SMILES canónico |
C1C=CC(=O)OC1CC(C=CC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


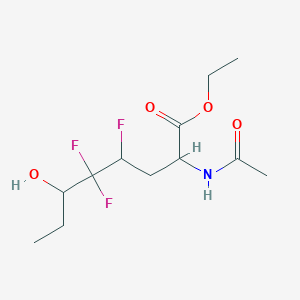
![2,6-Bis[2-(4-nitrophenyl)ethenyl]naphthalene](/img/structure/B14366567.png)
![1-[6-(2,2-Dimethylpropylidene)-5-methylcyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14366582.png)
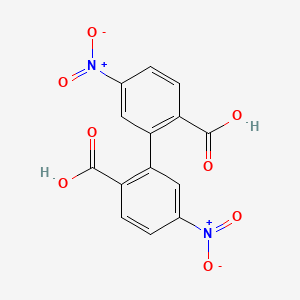

![5-Hydroxy-1-[(3-methoxyphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B14366610.png)

![2-[[9-(Oxolan-2-yl)purin-6-yl]amino]ethanol](/img/structure/B14366615.png)
![1,1'-[1-(3-Ethynylphenoxy)but-1-en-3-yne-1,4-diyl]dibenzene](/img/structure/B14366619.png)
